molecular formula C8H11F3N2O2 B13923173 Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-

Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-

Cat. No.: B13923173
M. Wt: 224.18 g/mol
InChI Key: NZOYVYYUOWPHHX-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-: is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a trifluoroacetamide group and a spiro[34]octane ring system, which includes an oxygen and nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a spirocyclic amine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with various enzymes and receptors. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Acetamide, 2,2,2-trifluoro-N-methyl-2-oxa-6-azaspiro[3.4]oct-8-yl-
  • Acetamide, 2,2,2-trifluoro-N-6-phenylmethyl-2-oxa-6-azaspiro[3.4]oct-8-yl-
  • 2,2,2-Trifluoro-N-(4-methyl-pyridin-2-yl)-acetamide

Uniqueness: Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl- stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11F3N2O2

Molecular Weight

224.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide

InChI

InChI=1S/C8H11F3N2O2/c9-8(10,11)6(14)13-5-1-12-2-7(5)3-15-4-7/h5,12H,1-4H2,(H,13,14)

InChI Key

NZOYVYYUOWPHHX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1)COC2)NC(=O)C(F)(F)F

Origin of Product

United States

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